N-1,3-benzodioxol-5-yl-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarbothioamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.10962727 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimalarial Activity
Research on novel thiosemicarbazone derivatives, including those similar in structure to the specified compound, indicates potential antimalarial properties. A study by Divatia et al. (2014) synthesized and characterized 40 compounds, with several exhibiting good in vitro antimalarial activity. This highlights the potential of such compounds in contributing to antimalarial drug development (Divatia et al., 2014).
Structural Analysis
The structural analysis of related compounds provides insights into their chemical behavior and interaction potential. Oliveira et al. (2013) described the nearly planar nature of the 1,3-benzodioxole and hydrazinecarbothioamide fragments in their title compound, indicating potential for specific biological interactions (Oliveira et al., 2013).
Antioxidant Activity
Compounds from the hydrazinecarbothioamide class, including those with structures related to the queried compound, have been synthesized and evaluated for antioxidant activity. Barbuceanu et al. (2014) reported excellent antioxidant activity in some hydrazinecarbothioamides, suggesting their potential therapeutic applications (Barbuceanu et al., 2014).
Anticonvulsant Properties
Research into benzothiazole derivatives, including hydrazinecarbothioamides, has indicated promising anticonvulsant properties. Amir et al. (2011) synthesized and characterized compounds that exhibited significant anticonvulsant activity in vivo, suggesting a potential pathway for developing new anticonvulsant drugs (Amir et al., 2011).
GABAergic Neurotransmission Enhancement
Another study explored the augmentation of GABAergic neurotransmission through novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, highlighting a potential anticonvulsant approach. The study by Tripathi and Kumar (2013) found that some compounds showed 100% protection in seizure models, suggesting their utility in epilepsy treatment (Tripathi & Kumar, 2013).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-18(10-24-15-6-4-12-2-1-3-13(12)8-15)21-22-19(27)20-14-5-7-16-17(9-14)26-11-25-16/h4-9H,1-3,10-11H2,(H,21,23)(H2,20,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHAKJIOPUJTSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NNC(=S)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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